2,4,5-Trifluorobenzoic acid

Vue d'ensemble

Description

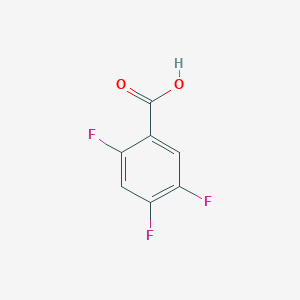

2,4,5-Trifluorobenzoic acid is an organic compound with the molecular formula C₇H₃F₃O₂. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, agrichemicals, and polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzoic acid typically involves the following steps:

Hydrolysis: Tetrachlorophthalic anhydride is hydrolyzed to form tetrachlorophthalic acid.

Fluorination: The tetrachlorophthalic acid undergoes fluorination to replace chlorine atoms with fluorine atoms, resulting in trifluorophthalic acid.

Decarboxylation: The trifluorophthalic acid is then decarboxylated to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,5-Trifluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.

Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products:

Substitution: Fluorinated derivatives with different functional groups.

Reduction: Alcohols or aldehydes.

Oxidation: More complex carboxylic acids or ketones.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Agents

2,4,5-Trifluorobenzoic acid serves as an important intermediate in the synthesis of quinolone antibacterial drugs. Notably, it is utilized in the production of Temafloxacin , which is effective against a broad spectrum of bacterial infections. The synthesis involves the decarboxylation of 3,4,6-trifluorophthalic acid or its derivatives to yield this compound .

Synthesis Pathways

The synthesis of this compound has traditionally been challenging due to the complexity of reactions involved. Recent advancements have introduced more efficient methods:

- Decarboxylation Method : A notable method involves the decarboxylation of 3,4,6-trifluorophthalic acid in dipolar aprotic solvents without catalysts, yielding good amounts of the target compound .

- Cyanation Method : An older method includes cyanation of 2,4,5-trifluorobromobenzene followed by hydrolysis; however, this method is less favored due to its complexity and cost .

Agricultural Applications

Herbicides and Pesticides

In agriculture, this compound is explored as a building block for herbicides and pesticides. Its fluorinated structure enhances biological activity and selectivity towards target pests while minimizing environmental impact.

Material Science Applications

Liquid Crystals

The compound is also investigated for use in liquid crystal technologies. Its unique chemical properties allow it to function as a component in liquid crystal displays (LCDs), contributing to advancements in display technology.

Mécanisme D'action

The mechanism of action of 2,4,5-Trifluorobenzoic acid is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that target specific enzymes or receptors .

Comparaison Avec Des Composés Similaires

- 2,3,4-Trifluorobenzoic acid

- 2,3,6-Trifluorobenzoic acid

- 2,4,6-Trifluorobenzoic acid

- 2,3,4,5-Tetrafluorobenzoic acid

- 2,3,4,5,6-Pentafluorobenzoic acid

Comparison: 2,4,5-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and physical properties. Compared to other trifluorobenzoic acids, it exhibits distinct chemical behavior in substitution and reduction reactions. The presence of fluorine atoms at the 2, 4, and 5 positions also enhances its stability and makes it a preferred intermediate in various synthetic pathways .

Activité Biologique

2,4,5-Trifluorobenzoic acid (TFBA), with the molecular formula and CAS number 446-17-3, is a fluorinated aromatic carboxylic acid that has garnered attention for its biological activities and potential applications in medicinal chemistry and environmental science. This article explores its biological activity, including its synthesis, pharmacological properties, and role in bioremediation.

This compound is characterized by its white to light yellow crystalline appearance, with a melting point of 94-96 °C and a predicted boiling point of approximately 241.9 °C. It exhibits slight solubility in chloroform and DMSO . The synthesis of TFBA typically involves the fluorination of benzoic acid derivatives or the hydrolysis of trifluoroisophthalic acid .

Antimicrobial Properties

TFBA has been identified as an intermediate in the synthesis of quinolone antibiotics, which are known for their broad-spectrum antimicrobial activity. Research indicates that compounds derived from TFBA exhibit significant antibacterial effects against various pathogens. For example, derivatives such as Temafloxacin have shown effectiveness against resistant strains of bacteria .

Toxicological Studies

Toxicological assessments have revealed that TFBA can influence microbial populations in environmental contexts. In studies involving vadose zone bioremediation, TFBA was used as a conservative tracer to monitor microbial activity and the degradation of contaminants like perchlorate. The presence of TFBA was associated with shifts in microbial community structure and enhanced degradation rates under certain conditions .

Case Studies

- Bioremediation Application : A field study demonstrated the use of TFBA in a vadose zone contaminated with perchlorate. The introduction of TFBA facilitated the monitoring of microbial dynamics and the reduction of perchlorate concentrations from thousands of mg/L to near-detection limits in the upper soil layers. This indicates TFBA's potential role as a biostimulant in bioremediation efforts .

- Pharmacological Development : In drug development contexts, TFBA has been utilized to synthesize novel quinolone derivatives that exhibit enhanced antibacterial properties compared to traditional agents. For instance, modifications to the quinolone scaffold incorporating TFBA have resulted in compounds with improved efficacy against Gram-negative bacteria .

Research Findings

A comprehensive review of literature reveals several key findings regarding TFBA:

- Mechanism of Action : The biological activity of TFBA is partly attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity, similar to other fluoroquinolones.

- Environmental Impact : Studies indicate that TFBA can persist in the environment but may also be biodegradable under specific conditions, highlighting its dual role as both a contaminant and a potential tool for bioremediation .

- Microbial Interactions : The compound influences microbial metabolic pathways, promoting the degradation of pollutants while simultaneously altering community compositions within contaminated sites .

Propriétés

IUPAC Name |

2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMNXFLKYKFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334571 | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-17-3 | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,5-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.